molecular formula C14H18BrNO5 B12508926 N-Boc-O-(2-bromophenyl)-D-serine

N-Boc-O-(2-bromophenyl)-D-serine

Cat. No.: B12508926
M. Wt: 360.20 g/mol
InChI Key: KJCKJEMYWOHIQO-SNVBAGLBSA-N
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Description

N-Boc-O-(2-bromophenyl)-D-serine is a compound that belongs to the class of N-Boc protected amino acids The term “N-Boc” refers to the tert-butyloxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis

Chemical Reactions Analysis

Types of Reactions

N-Boc-O-(2-bromophenyl)-D-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-Boc-O-(2-bromophenyl)-D-serine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-O-(2-bromophenyl)-D-serine involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing selective modifications at other sites. The 2-bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-O-(2-bromophenyl)-L-serine: Similar to the D-isomer but with different stereochemistry.

    N-Boc-O-(2-chlorophenyl)-D-serine: Contains a chlorine atom instead of bromine.

    N-Boc-O-(2-fluorophenyl)-D-serine: Contains a fluorine atom instead of bromine.

Uniqueness

N-Boc-O-(2-bromophenyl)-D-serine is unique due to its specific combination of the Boc protecting group and the 2-bromophenyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C14H18BrNO5

Molecular Weight

360.20 g/mol

IUPAC Name

(2R)-3-(2-bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1

InChI Key

KJCKJEMYWOHIQO-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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